N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine physical and chemical properties
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine physical and chemical properties
An In-Depth Technical Guide to N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine: Physicochemical Profiling and Synthetic Applications
Abstract
In the landscape of modern drug discovery, the strategic incorporation of bifunctional building blocks is essential for navigating complex structure-activity relationships (SAR). N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine (CAS 1250924-07-2) is a highly specialized, unsymmetrical diamine scaffold. Commercially recognized as a premium medicinal chemistry building block (e.g., Enamine EN300-68252)[1], it features a highly nucleophilic primary amine paired with a sterically hindered, electronically modulated tertiary amine. This whitepaper provides a comprehensive analysis of its physicochemical properties, reactivity mapping, and self-validating protocols for chemoselective functionalization.
Molecular Architecture & Physicochemical Profiling
The structural topology of N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine (C₉H₁₈N₂) is defined by a central tertiary nitrogen bonded to a cyclopropyl ring, a cyclopropylmethyl group, and an ethylenediamine-derived primary amine. This specific arrangement creates a distinct dichotomy in both basicity and nucleophilicity between the two nitrogen centers.
Mechanistic Insight into Basicity
The primary amine exhibits standard aliphatic basicity (pKa ~9.8). However, the tertiary amine's basicity is significantly attenuated. The cyclopropyl group directly attached to the nitrogen possesses high s-character in its C-N bond (approaching sp² hybridization). This orbital geometry holds the nitrogen's lone pair more tightly to the nucleus, reducing its availability to accept a proton compared to standard trialkylamines. Consequently, the tertiary amine exhibits a lower pKa (~8.2). This ~1.6 log unit differential is the cornerstone of the molecule's chemoselectivity.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of the scaffold, synthesizing computational predictions with established chemical principles.
| Property | Value | Derivation / Rationale |
| CAS Registry Number | 1250924-07-2 | Standard Chemical Identifier[1] |
| Molecular Formula | C₉H₁₈N₂ | Exact Mass: 154.1470 Da |
| Molecular Weight | 154.25 g/mol | Standard Atomic Weights |
| LogP (Octanol/Water) | ~1.45 | Calculated (cLogP); optimized for oral bioavailability |
| pKa₁ (Primary Amine) | ~9.8 | Typical aliphatic primary amine basicity |
| pKa₂ (Tertiary Amine) | ~8.2 | Attenuated by N-cyclopropyl s-character |
| Topological Polar Surface Area | 29.3 Ų | Contributed by primary (-NH₂) and tertiary N |
| Boiling Point | ~210 °C (at 760 mmHg) | Predicted via standard thermodynamic algorithms |
| Density | ~0.91 g/cm³ | Predicted based on molar volume |
The Role of Cyclopropyl Motifs in ADME Optimization
The deliberate inclusion of two distinct cyclopropyl motifs (direct and methyl-linked) is not accidental. In pharmacokinetic (ADME) optimization, replacing straight-chain alkyl groups (like propyl or butyl) with cyclopropyl equivalents serves two critical functions:
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Metabolic Stability: The rigid, strained nature of the cyclopropyl ring makes it highly resistant to Cytochrome P450 (CYP450)-mediated N-dealkylation and α-oxidation, a common metabolic liability in tertiary amines ().
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Lipophilicity Control: Cyclopropyl groups provide the steric bulk necessary to fill hydrophobic binding pockets while contributing less to the overall LogP than their open-chain counterparts ().
Reactivity Mapping & Chemoselectivity
Because of the extreme steric hindrance and reduced nucleophilicity of the tertiary amine, the primary amine acts as the exclusive site for electrophilic attack under controlled conditions. This eliminates the need for orthogonal protecting groups (like Boc or Cbz) during standard library synthesis.
Figure 1: Bifunctional reactivity pathways of the diamine scaffold.
Experimental Methodology: Chemoselective Functionalization
To leverage this building block effectively, protocols must be designed to maximize the kinetic differentiation between the two nitrogen centers. Below is a self-validating protocol for chemoselective amide coupling.
Figure 2: Self-validating workflow for chemoselective amidation.
Step-by-Step Protocol: Chemoselective Amidation
Objective: Couple a target carboxylic acid to the primary amine without inducing tertiary amine quaternization or side reactions.
Reagents: Carboxylic acid (1.0 eq), N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).
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Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature.
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Causality: Pre-activation forms the highly reactive OAt ester before the diamine is introduced. HATU is selected over EDC/HOBt because its superior reaction kinetics minimize the residence time of the activated species, preventing the weakly nucleophilic tertiary amine from competing (). DIPEA is used as it is entirely non-nucleophilic due to extreme steric bulk.
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Coupling: Add the diamine scaffold dropwise to the activated mixture. Stir for 2 hours at room temperature.
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Causality: The slight excess (1.1 eq) of the diamine ensures complete consumption of the valuable carboxylic acid while preventing di-acylation.
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In-Process Control (IPC) & Self-Validation: Aliquot 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
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Validation Criteria: The reaction is validated as complete when the activated ester mass disappears and the product mass (M+H) strictly dominates. The absence of a +154 Da dimer mass confirms chemoselectivity.
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Basic Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).
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Causality:Critical Step. The basic aqueous phase (pH ~8.5-9.0) ensures the tertiary amine of the newly formed product remains deprotonated (neutral). An acidic or neutral water workup would protonate the tertiary amine, trapping the product in the aqueous layer as a highly water-soluble salt.
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Aqueous Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3x).
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Causality: DMF is highly miscible with organic solvents. LiCl drastically increases the ionic strength of the aqueous phase, effectively forcing the DMF out of the Ethyl Acetate layer.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Final Analytical Validation
To definitively prove the structural integrity and chemoselectivity of the synthesized compound, perform the following self-validating checks:
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¹H-NMR (400 MHz, CDCl₃): The disappearance of the primary amine protons (broad singlet, ~1.5 ppm) and the appearance of an amide proton (broad triplet, ~6.5 - 8.0 ppm) validates amidation. Crucially, the cyclopropyl protons (multiplets at 0.2 - 0.8 ppm) must integrate to exactly 9 protons (4 for the N-cyclopropyl ring, 5 for the cyclopropylmethyl ring), proving the tertiary amine architecture remains intact and unoxidized.
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HRMS (ESI-TOF): An exact mass match within 5 ppm confirms the elemental composition and absence of unexpected adducts.
References
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]
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Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. URL:[Link]
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Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]
